
3-(1-(5-苯基异噁唑-3-羰基)吡咯烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a phenylisoxazole, a pyrrolidine, and an imidazolidinedione . The phenylisoxazole group is a five-membered aromatic ring with an oxygen and a nitrogen atom, attached to a phenyl group . The pyrrolidine is a five-membered ring with a nitrogen atom . The imidazolidinedione is a five-membered ring with two nitrogen atoms and two carbonyl groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Isoxazole rings can be synthesized using various methods, many of which involve metal-free synthetic routes .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, for example, is known for its stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the imidazolidinedione might be susceptible to nucleophilic attack, and the nitrogen in the pyrrolidine could potentially act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like carbonyl and nitrogen might increase its solubility in polar solvents .科学研究应用
合成和结构分析
咪唑烷-2,4-二酮的合成和结构探索揭示了它们在材料科学和药物研究领域的巨大潜力。对外消旋 3-异丁基-5-苯基-5-(吡啶-4-基)咪唑烷-2,4-二酮的研究表明该化合物具有很高的热稳定性,并通过 X 射线衍射研究和 DFT 计算证实了其结构,展示了分子几何优化和电子光谱分析的精确性 (Prasad 等,2018)。
生物活性与药理潜力
咪唑烷-2,4-二酮衍生物已被研究其降血糖活性,如噻唑烷-2,4-二酮的设计、合成和评估所证明。这些化合物在体外胰岛素诱导的脂肪细胞分化和体内降血糖活性中显示出可喜的结果,表明具有糖尿病治疗潜力 (Oguchi 等,2000)。
化学性质和反应性
咪唑烷-2,4-二酮的电化学性质已得到彻底研究,提供了对其氧化还原行为和 pKa 值的见解,从而提供了对其构效关系和生化机制的更深入理解 (Nosheen 等,2012)。
新型合成路线和应用
对咪唑烷-2,4-二酮的研究还导致了新型合成路线的开发,使能够创建具有潜在应用于药物化学和材料科学的结构多样化化合物。例如,4-亚氨基-1-苯基咪唑烷-2-酮与醛和梅尔德伦酸的三组分缩合已被用于合成咪唑并[4,5-b]吡啶-2,5(4H,6H)-二酮,扩大了化学合成的工具箱 (Krylov 等,2019)。
作用机制
未来方向
Future research could involve the synthesis of this compound and the investigation of its biological activity. The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds, and the phenylisoxazole group is found in many commercially available drugs . Therefore, this compound could potentially have interesting biological properties.
属性
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-9-18-17(24)21(15)12-6-7-20(10-12)16(23)13-8-14(25-19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKIYZTFIKTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


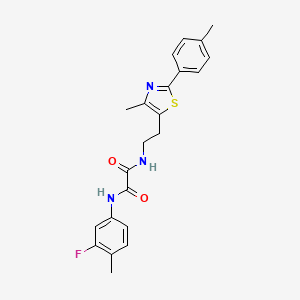
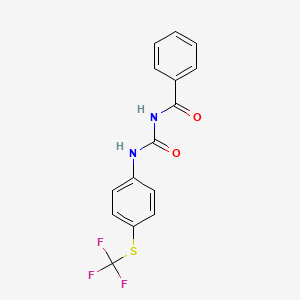
![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)
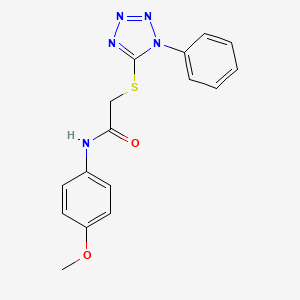
![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)
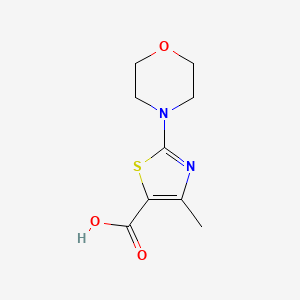

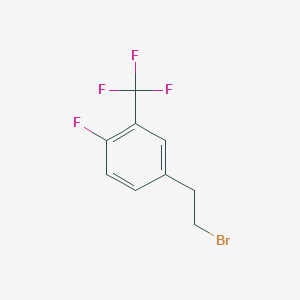
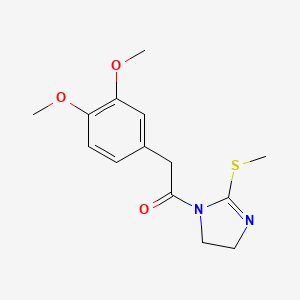
![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)